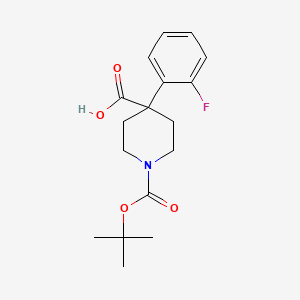
1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid, also known as Boc-4-(2-F)Pip-OH, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine carboxylic acids and is known for its diverse applications in the field of medicinal chemistry. In
Applications De Recherche Scientifique
Antineoplastic Agents
Researchers have been investigating a series of compounds similar to 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid for their potential as antineoplastic (anticancer) drug candidates. These compounds have shown exceptional cytotoxic properties, often more potent than contemporary anticancer drugs, with key features including tumor-selective toxicity and the ability to modulate multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. They also display antimalarial and antimycobacterial properties and are well tolerated in mice during short term toxicity studies (Hossain et al., 2020).
Biocatalyst Inhibition
Carboxylic acids, a group to which 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid belongs, are explored for their role as inhibitors of microbial biocatalysts. These compounds, while attractive for their biorenewable chemical potential, become inhibitory to engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yield and titer. Understanding the impact of carboxylic acids on microbial cells could inform metabolic engineering strategies to enhance microbial robustness and industrial performance (Jarboe et al., 2013).
Environmental and Toxicological Studies
Environmental and toxicological studies have focused on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), substances related by functional groups to 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid. While these alternatives were introduced to mitigate risks associated with PFCAs and PFSAs, their safety for humans and the environment remains unclear, with significant data gaps in environmental releases, persistence, and exposure (Wang et al., 2013).
Synthetic Routes and Chemical Synthesis
Investigations into the synthetic routes of compounds like vandetanib have highlighted the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a compound closely related to 1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid, in facilitating easier, higher-yield, and commercially viable manufacturing processes. Such studies underscore the importance of these compounds in developing efficient industrial production methods for pharmaceuticals (Mi, 2015).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZKZFIHTLSMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-(2-fluorophenyl)piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

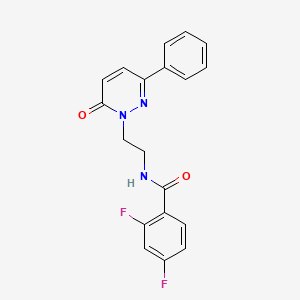
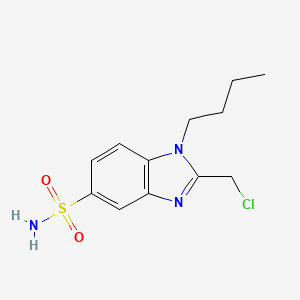
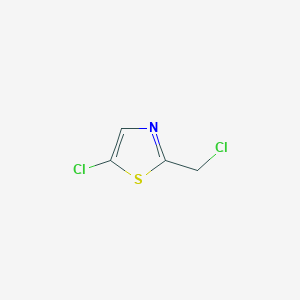
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)
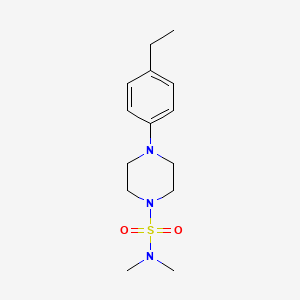
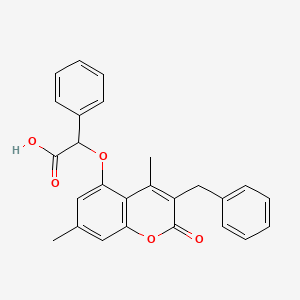
![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)
![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)
![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)
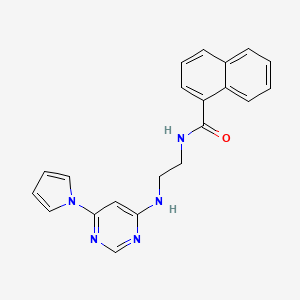
![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)

